molecular formula C15H26N4 B11806329 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine

Cat. No.: B11806329
M. Wt: 262.39 g/mol
InChI Key: DEQFHOAXOZWDBR-UHFFFAOYSA-N
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Description

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C15H26N4. It is a derivative of piperazine and pyridine, which are commonly used in the synthesis of various pharmaceuticals and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine typically involves the reaction of 4-ethylpiperazine with 4-methyl-3-pyridinecarboxaldehyde, followed by reductive amination with propan-1-amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-amine, with the CAS number 1355220-25-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H26N4, with a molecular weight of 262.39 g/mol. Its structure includes a piperazine ring and a pyridine moiety, which are common in many bioactive compounds.

PropertyValue
Molecular FormulaC15H26N4
Molecular Weight262.39 g/mol
CAS Number1355220-25-5

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Initial studies suggest it may act as a serotonin reuptake inhibitor, similar to selective serotonin reuptake inhibitors (SSRIs). This mechanism could potentially enhance mood and alleviate symptoms of depression.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
  • Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the piperazine and pyridine components interact with neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antidepressant Activity

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound was administered at varying doses over a two-week period, leading to observable improvements in behavioral tests such as the forced swim test.

Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential utility in neurodegenerative disease models.

Properties

Molecular Formula

C15H26N4

Molecular Weight

262.39 g/mol

IUPAC Name

1-[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]propan-1-amine

InChI

InChI=1S/C15H26N4/c1-4-14(16)13-11-17-15(10-12(13)3)19-8-6-18(5-2)7-9-19/h10-11,14H,4-9,16H2,1-3H3

InChI Key

DEQFHOAXOZWDBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)N2CCN(CC2)CC)N

Origin of Product

United States

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